N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester
Overview
Description
This compound appears to be a derivative of phenylalanine, which is an essential amino acid. The presence of the trimethylstannyl group suggests that it might be used in Stille coupling reactions, a powerful tool in organic synthesis1.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of protection and deprotection steps, as well as coupling reactions1.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied extensively. For example, the crystal and molecular structure of morpholine biguanide hydrobromide was determined using X-ray diffraction1.Chemical Reactions Analysis
Morpholine derivatives participate in various chemical reactions that are crucial for their application in medicinal chemistry1.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by their molecular structure1.Scientific Research Applications
Synthesis of PET Tracers
This compound is used in the synthesis of PET (Positron Emission Tomography) tracers, particularly 6-[18F]fluoro-L-DOPA. This tracer is essential in studying neurodegenerative diseases by tracking cerebral dopamine metabolism. The synthesis process involves a four-step chemical synthesis, yielding a highly pure product suitable for PET applications (Dollé et al., 1998).
Preparation of 6-[18F]Fluoro-L-m-tyrosine
Another significant application is in preparing 6-[18F]Fluoro-L-m-tyrosine ([18F]FMT), a PET tracer for dopaminergic function in movement disorders. This compound acts as a precursor in the electrophilic preparation of [18F]FMT, leading to a product comparable in quality and yield to existing precursors (VanBrocklin et al., 2004).
Enzymatic Synthesis Applications
This compound is also involved in enzymatic synthesis processes. For instance, it has been used in the enzymatic synthesis of N-formyl aspartame, utilizing aqueous/organic biphasic systems. This method significantly increases yield and efficiency in producing compounds like N-formyl aspartame (Murakami et al., 1998).
Modification of Chemotactic Peptides
In research on human neutrophils, derivatives of chemotactic peptides, which include this compound, are used to study various cellular responses. These studies contribute to understanding how different chemical modifications impact biological activity, essential in immunological and pharmacological research (Spisani et al., 1986).
Safety And Hazards
As with any chemical compound, appropriate safety measures should be taken when handling it. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.
Future Directions
The future directions of research would depend on the specific applications of the compound. It could be used in the synthesis of new drugs, materials, or other chemical compounds.
Please note that this is a general analysis based on similar compounds, and the specific details might vary for “N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester”.
properties
IUPAC Name |
ethyl (2S)-3-[4,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]-2-formamidopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NO9.3CH3.Sn/c1-8-28-18(25)15(23-13-24)11-14-9-10-16(29-19(26)31-21(2,3)4)17(12-14)30-20(27)32-22(5,6)7;;;;/h10,12-13,15H,8,11H2,1-7H3,(H,23,24);3*1H3;/t15-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWPLVBDUFBJGS-FWELSTJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO9Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.